molecular formula C9H10BFO4 B151503 3-Ethoxycarbonyl-4-fluorophenylboronic acid CAS No. 874219-36-0

3-Ethoxycarbonyl-4-fluorophenylboronic acid

Cat. No.: B151503
CAS No.: 874219-36-0
M. Wt: 211.98 g/mol
InChI Key: YCXMTPOFCTUKTB-UHFFFAOYSA-N
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Description

3-Ethoxycarbonyl-4-fluorophenylboronic acid: is an organic compound with the molecular formula C9H10BFO4. It is a boronic acid derivative, characterized by the presence of an ethoxycarbonyl group and a fluorine atom attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Mechanism of Action

Target of Action

3-Ethoxycarbonyl-4-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the this compound interacts with its targets through a process called transmetalation . This process involves the transfer of a formally nucleophilic organic group from boron to palladium . The reaction conditions are exceptionally mild and functional group tolerant .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical synthesis pathways . It allows for the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of complex organic compounds .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of complex organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst . Additionally, the reaction is typically performed under mild conditions and is tolerant of a wide range of functional groups . The compound is recommended to be stored at room temperature in a cool and dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxycarbonyl-4-fluorophenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 3-ethoxycarbonyl-4-fluorobromobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonyl-4-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidative Hydroxylation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Homolytic Aromatic Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) and solvents like toluene.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidative Hydroxylation: Formation of phenols.

    Homolytic Aromatic Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry: 3-Ethoxycarbonyl-4-fluorophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It can be incorporated into drug candidates to enhance their pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxycarbonyl-4-fluorophenylboronic acid is unique due to the presence of both the ethoxycarbonyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and allows for the formation of more complex and diverse organic molecules compared to its analogs .

Properties

IUPAC Name

(3-ethoxycarbonyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXMTPOFCTUKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647879
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-36-0
Record name 1-Ethyl 5-borono-2-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)-4-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Ethoxycarbonyl)-4-fluorophenylboronic Acid (contains varying amounts of Anhydride)
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